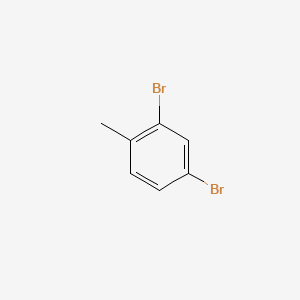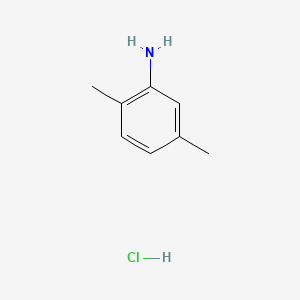
1-Chlor-5-methylhexan
Übersicht
Beschreibung
1-Chloro-5-methylhexane is an organic compound with the molecular formula C7H15Cl . It is a member of the alkyl halides family, characterized by the presence of a chlorine atom attached to a carbon chain. This compound is not naturally occurring and is synthesized in laboratories for various applications.
Wissenschaftliche Forschungsanwendungen
1-Chloro-5-methylhexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Reference Material: It is used as a reference material in analytical techniques such as gas chromatography and mass spectrometry due to its well-defined structure and known properties.
Solvent Studies: Research has explored its potential as a solvent for polymers, dyes, and other organic materials.
Material Science: Limited studies suggest its use in the synthesis of ionic liquids, which have applications in catalysis and electrochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-5-methylhexane can be synthesized through the chlorination of 5-methylhexane. This process typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction can be represented as follows:
C7H16+Cl2→C7H15Cl+HCl
Industrial Production Methods: In industrial settings, the production of 1-Chloro-5-methylhexane may involve continuous flow reactors where 5-methylhexane is exposed to chlorine gas under controlled temperature and pressure conditions. This method ensures a higher yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Chloro-5-methylhexane undergoes various chemical reactions, primarily due to the presence of the chlorine atom, which makes it a good candidate for nucleophilic substitution reactions.
Types of Reactions:
Nucleophilic Substitution (SN1 and SN2): The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or cyanide ions (CN-). The type of substitution (SN1 or SN2) depends on the reaction conditions and the nature of the nucleophile.
Elimination Reactions: Under strong basic conditions, 1-Chloro-5-methylhexane can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium methoxide (NaOCH3) are commonly used.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to promote elimination.
Major Products:
Substitution Reactions: Products include alcohols, ethers, and nitriles.
Elimination Reactions: The major product is 5-methyl-1-hexene.
Wirkmechanismus
The mechanism of action of 1-Chloro-5-methylhexane primarily involves its reactivity as an alkyl halide. The chlorine atom, being electronegative, creates a polar bond with the carbon atom, making the carbon susceptible to nucleophilic attack. This property is exploited in various substitution and elimination reactions.
Molecular Targets and Pathways:
Nucleophilic Substitution: The carbon-chlorine bond is the primary target, where nucleophiles attack the carbon atom, leading to the displacement of the chlorine atom.
Elimination Reactions: The base abstracts a proton from a carbon atom adjacent to the carbon-chlorine bond, leading to the formation of a double bond and the elimination of hydrogen chloride (HCl).
Vergleich Mit ähnlichen Verbindungen
1-Chlorohexane: Similar in structure but lacks the methyl group on the carbon chain.
1-Chloro-3-methylpentane: Has a different position of the chlorine atom and the methyl group.
1-Chloro-4-methylpentane: The chlorine and methyl groups are positioned differently on the carbon chain.
Uniqueness: 1-Chloro-5-methylhexane’s unique structure, with the chlorine atom on the first carbon and the methyl group on the fifth carbon, provides distinct reactivity patterns and applications in organic synthesis compared to its analogs.
Eigenschaften
IUPAC Name |
1-chloro-5-methylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl/c1-7(2)5-3-4-6-8/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESHSLGUAPTMLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067757 | |
| Record name | Hexane, 1-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33240-56-1 | |
| Record name | 1-Chloro-5-methylhexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33240-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane, 1-chloro-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033240561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 1-chloro-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexane, 1-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXANE, 1-CHLORO-5-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWZ0L968XA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions 1-chloro-5-methylhexane as a newly identified component in tobacco smoke. What is known about its presence in other sources or its potential applications?
A: The provided research paper focuses solely on the identification of 1-chloro-5-methylhexane within the gas phase of tobacco smoke []. Currently, there is no further information available in the provided abstract regarding its presence in other sources or potential applications. Further research is required to explore these aspects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,5-Dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1294803.png)





![1,3-Diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1294813.png)


![1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1294816.png)
